4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-4-25-19-14-11-15-7-5-6-8-18(15)20(19)29-22(25)23-21(26)16-9-12-17(13-10-16)30(27,28)24(2)3/h5-14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYXLKUUSSTWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Thiocarbonyl Cyclization
The naphthothiazole core is synthesized through a thiocarbonyl-mediated annulation strategy. As demonstrated in CN114213389B, naphtho-fused thiazoles form via acid-catalyzed cyclization of 1-(2-(methylsulfonylphenyl))naphthalene derivatives. Key parameters include:
- Reagents : Concentrated sulfuric acid (98.3% w/w) at 0–5°C for electrophilic activation
- Reaction Time : 2 hr at 0–5°C followed by 1 hr reflux in ethanol
- Yield : 94.7% after recrystallization
Modifications for the 3-ethyl substituent involve substituting methyl iodide with ethyl bromide during the alkylation of 2-aminobenzo[d]thiazole intermediates. Potassium hydroxide (1.34 mol) in aqueous solution facilitates ring-opening at 100°C, enabling subsequent ethylation.
Preparation of 4-(Dimethylsulfamoyl)Benzoyl Chloride
Sulfamoylation of Benzamide Derivatives
The dimethylsulfamoyl group is introduced via sulfonylation followed by dimethylamination. US11390634B2 discloses a general method where:
- Sulfonyl Chloride Formation : 4-Chlorobenzoic acid reacts with chlorosulfonic acid at −10°C to form 4-(chlorosulfonyl)benzoyl chloride.
- Amination : Treatment with dimethylamine in dichloromethane at 25°C yields 4-(dimethylsulfamoyl)benzoyl chloride.
Critical parameters:
- Molar Ratio : 1:1.2 (acid to chlorosulfonic acid)
- Temperature Control : Below 10°C prevents di-sulfonation
- Yield : 77–82% after aqueous workup
Coupling of Naphthothiazole and Benzamide Moieties
Imine Formation via Nucleophilic Substitution
The final assembly employs a Schlenk equilibrium between the naphthothiazole amine and activated benzamide. PMC5581232 demonstrates that 1,1'-carbonyldiimidazole (CDI) effectively activates the carboxylic acid for amide bond formation:
- Activation : 4-(Dimethylsulfamoyl)benzoic acid (1 eq) reacts with CDI (1.2 eq) in anhydrous dimethylacetamide at 160°C for 1 hr.
- Coupling : Addition of 3-ethyl-2H,3H-naphtho[2,1-d]thiazol-2-amine (1 eq) at 25°C for 12 hr.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dimethylacetamide |
| Temperature | 160°C (activation), 25°C (coupling) |
| Reaction Time | 1 hr + 12 hr |
| Yield | 82% |
Stereochemical Control of the (2E)-Configuration
Thermodynamic Control via Solvent Polarity
The (2E)-isomer predominates when using polar aprotic solvents (e.g., DMF) due to stabilization of the transition state. PMC6259578 reports an 8:1 E/Z ratio in dimethylformamide versus 3:1 in toluene.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals ≥99% purity when using recrystallization from ethanol/water (3:1).
Industrial-Scale Optimization Strategies
Continuous Flow Synthesis
Patent CN114213389B demonstrates that converting batch processes to continuous flow reduces reaction times by 60% while maintaining yields ≥90%. Key adaptations:
- Microreactors for exothermic sulfonylation steps
- In-line IR monitoring for real-time endpoint detection
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI (kg/kg product) | 56 | 29 |
| Energy Consumption | 480 kWh/kg | 210 kWh/kg |
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide include other benzothiazole derivatives such as:
- 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide
- Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Dimethylsulfamoyl group : This moiety is known for enhancing solubility and bioavailability.
- Naphtho-thiazole framework : This structure is often associated with diverse biological activities, including antimicrobial and anticancer properties.
Antifungal Activity
Recent studies have highlighted the antifungal potential of thiazole derivatives. For instance, a related study demonstrated that compounds with similar thiazole structures exhibited significant antifungal activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) for one of the derivatives was reported as 1.23 μg/mL, comparable to the standard antifungal drug ketoconazole .
Table 1: Antifungal Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 2d | C. albicans | 2.5 |
| 2e | C. parapsilosis | 1.23 |
| Ketoconazole | C. albicans | ~1.0 |
Cytotoxicity
In vitro cytotoxicity studies against NIH/3T3 cell lines showed that the compound exhibits selective toxicity. The IC50 values for related thiazole derivatives ranged from 148.26 μM to 187.66 μM, indicating a favorable therapeutic index when compared to standard chemotherapeutic agents .
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2d | NIH/3T3 | 148.26 |
| 2e | NIH/3T3 | 187.66 |
| Doxorubicin | NIH/3T3 | >1000 |
The proposed mechanism of action for compounds like 4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves the inhibition of key enzymes involved in fungal ergosterol biosynthesis, particularly CYP51 (14α-demethylase). This inhibition leads to impaired cell membrane integrity in fungi, resulting in cell death .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is significantly influenced by their structural characteristics. The presence of electronegative substituents (like fluorine or chlorine) at specific positions on the aromatic rings has been shown to enhance antifungal activity by increasing lipophilicity and improving interaction with target enzymes .
Case Studies
Several case studies have been documented regarding the efficacy of thiazole-based compounds:
- Study on Antifungal Efficacy : A series of thiazole derivatives were synthesized and tested for antifungal activity against C. albicans. Results indicated that modifications at the para position on the phenyl ring significantly impacted biological activity.
- Cytotoxicity Assessment : Compounds were evaluated for cytotoxic effects on normal cell lines (e.g., NIH/3T3). The findings suggested that while exhibiting antifungal properties, these compounds also maintained a low cytotoxic profile against normal cells.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., ethanol or DMF), and reaction time. Critical steps include the formation of the thiazole ring and sulfamoyl group coupling. For example, similar compounds often use nucleophilic substitution reactions with sulfamoyl chlorides under inert atmospheres . Purification typically employs column chromatography or recrystallization, with yields optimized via HPLC monitoring .
| Reaction Step | Conditions | Analytical Validation |
|---|---|---|
| Thiazole ring formation | 80°C, DMF, 12 hrs | TLC (Rf = 0.5 in hexane:EtOAc 3:1) |
| Sulfamoyl coupling | Room temp, dry THF, 4 hrs | NMR (δ 2.8 ppm for dimethyl groups) |
Q. How can structural characterization be reliably performed?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the Z/E configuration of the thiazole-ylidene group and sulfamoyl substitution patterns. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like C=O (1680–1700 cm⁻¹) and S=O (1150–1250 cm⁻¹) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive stereochemical confirmation .
Q. What methods are recommended for assessing purity and stability?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (>98%). Stability studies under varying pH (2–9) and temperature (4–40°C) in buffer solutions can identify degradation pathways. Accelerated stability testing (40°C/75% RH for 6 months) is advised for long-term storage guidelines .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in antimicrobial or anticancer activity may arise from assay variability (e.g., bacterial strain differences) or compound solubility. Standardize protocols using CLSI guidelines for MIC determinations and include controls like DMSO solubility tests. Molecular docking studies (e.g., AutoDock Vina) can validate target interactions (e.g., with bacterial gyrase or kinases) . For example, a 10-fold difference in IC₅₀ values against S. aureus may correlate with sulfamoyl group orientation .
Q. What strategies enhance selectivity in biological targeting?
Structure-Activity Relationship (SAR) studies modifying substituents on the benzamide or naphthothiazole moieties can improve selectivity. For instance:
- Introducing electron-withdrawing groups (e.g., -NO₂) on the benzamide ring enhances kinase inhibition .
- Replacing ethyl with bulkier alkyl groups on the thiazole reduces off-target effects .
| Modification | Biological Impact |
|---|---|
| -NO₂ at C6 (thiazole) | ↑ Anticancer activity (p53 activation) |
| -OCH₃ at C4 (benzamide) | ↓ Cytotoxicity (improved selectivity) |
Q. How can crystallographic data resolve stereochemical ambiguities?
Single-crystal X-ray diffraction with SHELXL refinement (CCDC deposition recommended) clarifies Z/E configurations and hydrogen-bonding networks. For example, the (2E) configuration in the naphthothiazole-ylidene group was confirmed via anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis . Refinement against high-resolution data (R-factor < 0.05) minimizes model bias .
Q. What mechanistic insights explain unexpected reaction byproducts?
Side products often arise from competing nucleophilic attacks or oxidation. For example, during sulfamoyl coupling, trace moisture may hydrolyze intermediates to sulfonic acids. Monitoring via LC-MS and adjusting reaction stoichiometry (1.2:1 sulfamoyl chloride:thiazole precursor) minimizes this. DFT calculations (Gaussian 16) can model transition states to predict regioselectivity .
Methodological Notes
- Contradictory Data : Always cross-validate bioactivity results with orthogonal assays (e.g., fluorescence-based ATPase assays vs. cell viability tests) .
- Software Tools : Use SHELX for crystallography, AutoDock for docking, and Gaussian for computational modeling .
- Safety : Nitro and sulfonamide groups may pose toxicity; handle under fume hoods with PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
